molecular formula C11H22ClNO B1405270 2-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride CAS No. 1864058-25-2

2-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride

Cat. No.: B1405270
CAS No.: 1864058-25-2
M. Wt: 219.75 g/mol
InChI Key: GJHHFAHIEQXDKL-UHFFFAOYSA-N
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Description

2-((Tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride is a bicyclic organic compound comprising a piperidine ring (a six-membered amine) linked via a methyl group to a tetrahydro-2H-pyran moiety (a six-membered oxygen-containing heterocycle). The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research.

Molecular Formula: C₁₁H₂₁NO₂·HCl Molecular Weight: 235.75 g/mol (base), 272.16 g/mol (hydrochloride).

Properties

IUPAC Name

2-(oxan-4-ylmethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO.ClH/c1-2-6-12-11(3-1)9-10-4-7-13-8-5-10;/h10-12H,1-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJHHFAHIEQXDKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CC2CCOCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride typically involves the reaction of tetrahydro-2H-pyran-4-ylmethanol with piperidine under specific conditions. One common method includes the use of a strong acid catalyst to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics indicate its potential in medicinal chemistry, particularly as a pharmacological agent. Research has shown that similar compounds can exhibit various biological activities, including:

  • Anticancer Activity : Compounds with piperidine structures have been investigated for their ability to inhibit cancer cell proliferation. For instance, derivatives of 2-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride may interact with key proteins involved in tumor growth.
  • Neuropharmacology : The piperidine ring is often associated with neuroactive properties, suggesting that this compound could be explored for its effects on neurological disorders.

Synthesis and Modifications

The synthesis of 2-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride involves several chemical reactions that can be tailored to achieve desired purity and yield. The versatility in its synthesis allows for the development of various analogs that may possess enhanced biological activities or different pharmacokinetic profiles.

Research has indicated that compounds similar to 2-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride can interact with various biological targets. For example:

  • Bcl-2 Inhibition : In studies involving B-cell lymphoma, compounds related to this piperidine derivative have shown promising results in inhibiting Bcl-2 proteins, which are crucial in regulating apoptosis in cancer cells. This suggests potential applications in cancer therapy .
  • Kappa Opioid Receptor Antagonism : A study focused on the design of selective kappa opioid receptor antagonists highlighted the importance of piperidine derivatives in developing drugs that could manage pain without the adverse effects associated with traditional opioids .

Mechanism of Action

The mechanism by which 2-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural and physicochemical differences between the target compound and its analogs:

Compound Name Key Structural Features Molecular Weight (g/mol) Solubility Trends References
2-((Tetrahydro-2H-pyran-4-yl)methyl)piperidine HCl Piperidine + tetrahydro-2H-pyran (methyl bridge) 272.16 Moderate (mono-HCl salt)
1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine diHCl Piperidine-4-amine + tetrahydro-2H-pyran 293.21 (dihydrochloride) High (dual HCl enhances solubility)
4-Methoxypiperidine HCl Piperidine with 4-methoxy substituent 153.63 (base), 190.04 (HCl) High (polar methoxy group)
Methyl piperidine-3-carboxylate HCl Piperidine-3-carboxylate ester 193.67 (HCl) Moderate (ester reduces polarity)
Paroxetine HCl Piperidine with fluorophenyl and benzodioxol groups 374.83 (hemihydrate) Low (lipophilic substituents)

Key Observations :

  • Hydrochloride Salts: Mono- vs. dihydrochloride salts significantly affect solubility. The dihydrochloride analog () exhibits higher aqueous solubility due to increased ionic character .
  • Substituent Effects : Polar groups (e.g., methoxy in 4-Methoxypiperidine HCl) enhance solubility, while lipophilic groups (e.g., benzodioxol in Paroxetine HCl) reduce it .
  • Bridging Groups : The methyl bridge in the target compound likely increases conformational rigidity compared to direct tetrahydro-2H-pyran attachment in analogs .

Pharmacological and Functional Comparisons

Receptor Binding and Selectivity
  • Etintidine Hydrochloride (): A piperidine-based H₂ receptor antagonist with 2.5× higher acid-suppression efficacy than cimetidine. The tetrahydro-2H-pyran group in the target compound may similarly enhance receptor binding via hydrophobic interactions .
  • Paroxetine HCl (): A selective serotonin reuptake inhibitor (SSRI) where the benzodioxol and fluorophenyl groups are critical for serotonin transporter affinity. The absence of such groups in the target compound suggests divergent therapeutic applications .
Metabolic Stability
  • Methyl piperidine-3-carboxylate HCl (): The ester group may render it prone to hydrolysis, whereas the target compound’s ether linkage (tetrahydro-2H-pyran) offers greater metabolic stability .

Biological Activity

2-((Tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride is a compound characterized by the presence of a piperidine ring and a tetrahydro-2H-pyran moiety. This unique structure suggests potential applications in medicinal chemistry, particularly in drug development targeting various biological pathways. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

The molecular formula of 2-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride is C_{12}H_{23}ClN_{2}O, with a molecular weight of approximately 219.75 g/mol. The compound's structure allows for interactions with various biological targets, making it a candidate for further research in pharmacology.

The biological activity of 2-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride is largely attributed to its interaction with neurotransmitter receptors. The piperidine ring can modulate receptor activity, influencing numerous biological pathways. This interaction suggests potential therapeutic applications in treating neurological conditions and other diseases.

Biological Activity Overview

Research indicates that compounds similar to 2-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride exhibit various biological activities, including:

  • Antitumor Activity : In studies involving similar compounds, significant inhibition of tumor growth was observed in xenograft models. For instance, related pyrazole derivatives demonstrated potent inhibition of ALK5 (activin-like kinase 5), which is implicated in cancer progression .
  • Neurotransmitter Modulation : The compound's structural features allow it to interact with muscarinic receptors, which are critical for cognitive function and memory .
  • Antifibrotic Properties : Some derivatives have shown promise as antifibrotic agents, indicating a potential role in treating fibrotic diseases .

Case Study 1: Antitumor Efficacy

A study on novel pyrazole derivatives highlighted the importance of structural modifications in enhancing antitumor efficacy. Compound 8h from this series inhibited ALK5 autophosphorylation with an IC50 value of 25 nM and demonstrated significant tumor growth inhibition in CT26 xenograft models at a dosage of 30 mg/kg without notable toxicity .

Case Study 2: Neuropharmacological Effects

Research into muscarinic receptor agonists has indicated that compounds with piperidine structures can alleviate cognitive deficits associated with neurodegenerative diseases. The design and synthesis of these compounds focus on optimizing their pharmacokinetic profiles while maintaining selectivity for M1 receptors .

Comparative Analysis

To better understand the unique properties of 2-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride, it is useful to compare it with similar compounds:

Compound Name Molecular Formula Key Features
4-((Tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochlorideC_{12}H_{23}ClN_{2}OSimilar structure; potential for similar biological activity
N-(Tetrahydro-2H-pyran-4-ylmethyl)-2-piperidinecarboxamide hydrochlorideC_{13}H_{25}ClN_{2}O_{2}Additional carboxamide functionality; may exhibit different pharmacological properties
1-Methyl-N-(tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-amines hydrochlorideC_{13}H_{27}ClN_{2}OMethyl substitution; potentially alters receptor affinity

Q & A

Q. What are the recommended synthetic routes for 2-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example:
  • Step 1 : React tetrahydro-2H-pyran-4-ylmethyl chloride with piperidine in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours .
  • Step 2 : Purify the crude product via column chromatography (silica gel, chloroform:methanol:ammonia = 96:4:0.4) to isolate the free base .
  • Step 3 : Convert the free base to the hydrochloride salt by treating with HCl in ethanol, followed by recrystallization .
  • Key Parameters : Yield optimization requires controlled stoichiometry (1:1.2 molar ratio of piperidine to alkylating agent) and inert atmosphere to prevent oxidation .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to verify substitution patterns (e.g., δ 1.4–1.8 ppm for tetrahydro-2H-pyran methylene protons, δ 2.5–3.0 ppm for piperidine N-methyl) .
  • High-Performance Liquid Chromatography (HPLC) : Confirm purity (>98%) using a C18 column, mobile phase (acetonitrile:water = 70:30), and UV detection at 254 nm .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to validate molecular ion peaks (e.g., [M+H]+^+ at m/z 228.2) .
  • Melting Point Analysis : Compare observed melting point (e.g., 219°C with decomposition) to literature values .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles .
  • Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can computational methods be applied to optimize the synthesis of this compound?

  • Methodological Answer :
  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers for key steps like alkylation .
  • Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents (e.g., DMF vs. THF) and catalysts .
  • Process Simulation : Employ tools like Aspen Plus to simulate continuous-flow reactors, improving scalability and reducing side reactions .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., solubility, stability) across studies?

  • Methodological Answer :
  • Cross-Validation : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer for solubility tests) and compare with orthogonal methods (e.g., UV-Vis vs. gravimetric analysis) .
  • Environmental Controls : Account for humidity (e.g., hygroscopicity in hydrochloride salts) and light exposure during stability studies .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess variability in reported melting points or spectral data .

Q. How can isotopic labeling and mechanistic studies elucidate the reaction pathway of its formation?

  • Methodological Answer :
  • Isotopic Labeling : Introduce 13^{13}C or 2^{2}H labels at the tetrahydro-2H-pyran methyl group to track bond formation via NMR or MS .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of labeled vs. unlabeled substrates to identify rate-determining steps .
  • Computational Modeling : Map potential energy surfaces (e.g., using Gaussian) to identify intermediates and transition states in alkylation steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride
Reactant of Route 2
2-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride

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